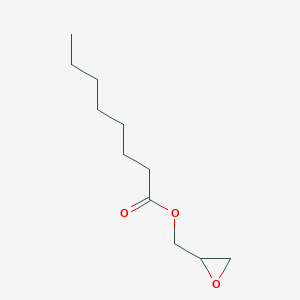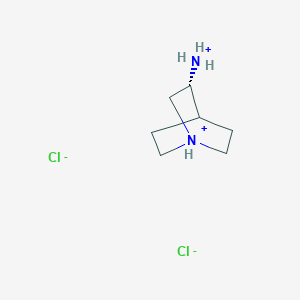
Décanoate de (oxiran-2-yl)méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxiran-2-yl)methyl decanoate is an organic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It is characterized by the presence of an oxirane ring (epoxide) attached to a decanoate ester group.
Applications De Recherche Scientifique
(Oxiran-2-yl)methyl decanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and resins.
Industry: Utilized in the production of plasticizers, adhesives, and coatings due to its reactivity and stability.
Mécanisme D'action
Target of Action
It’s known that epoxides, such as (oxiran-2-yl)methyl decanoate, often target various biological macromolecules, including proteins and nucleic acids .
Mode of Action
Epoxides are generally known to react with nucleophiles in biological systems, such as the amino, hydroxyl, and sulfhydryl groups of proteins, leading to potential modifications in their structure and function .
Biochemical Pathways
It’s known that epoxides can participate in various biochemical reactions, including ring-opening reactions, which can lead to the formation of a range of derivatives .
Pharmacokinetics
The compound’s logp value of 306910 suggests that it may have good lipophilicity, which could potentially influence its absorption and distribution in the body .
Result of Action
Given its epoxide group, it may potentially react with various biological targets, leading to modifications in their structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl decanoate typically involves the reaction of decanoic acid with an oxirane-containing alcohol under esterification conditions. The reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of (Oxiran-2-yl)methyl decanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The oxirane ring in (Oxiran-2-yl)methyl decanoate can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tertiary amines can catalyze the ring-opening of the oxirane ring by carboxylic acids, forming β-hydroxypropyl esters.
Major Products:
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols.
Substitution: β-hydroxypropyl esters.
Comparaison Avec Des Composés Similaires
(Oxiran-2-yl)methyl hexanoate: Similar structure but with a shorter alkyl chain.
(Oxiran-2-yl)methyl octanoate: Similar structure with an intermediate-length alkyl chain.
(Oxiran-2-yl)methyl dodecanoate: Similar structure but with a longer alkyl chain.
Uniqueness: (Oxiran-2-yl)methyl decanoate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring a balance between hydrophobicity and reactivity, such as in the synthesis of specialized polymers and environmental research.
Propriétés
IUPAC Name |
oxiran-2-ylmethyl decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIESPTFIVNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564506 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26411-50-7 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)







